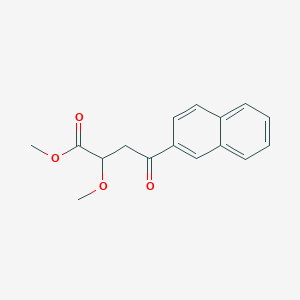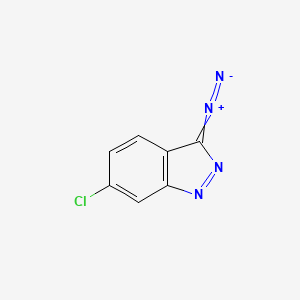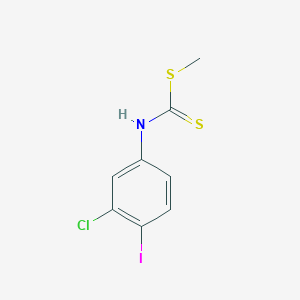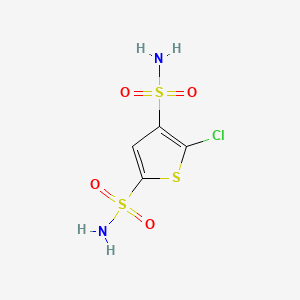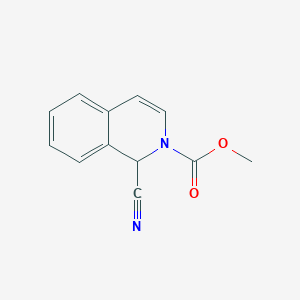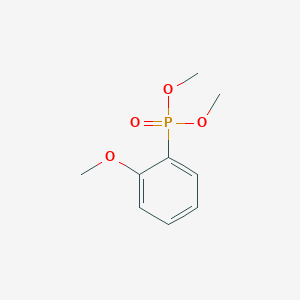
Dimethyl (2-methoxyphenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2-methoxyphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-methoxyphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (2-methoxyphenyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, dimethyl phosphite can react with 2-methoxyphenyl bromide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity, often using catalysts and controlled temperatures to facilitate the process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2-methoxyphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl (2-methoxyphenyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants and plasticizers
Mecanismo De Acción
The mechanism of action of dimethyl (2-methoxyphenyl)phosphonate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes that interact with phosphonate groups. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, thereby altering their activity .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl methyl phosphonate: Similar in structure but lacks the methoxyphenyl group.
Ethyl hydrogen (2-methoxyphenyl)(methylamino)methyl phosphonate: Contains an additional methylamino group, offering different reactivity and applications.
Uniqueness
Dimethyl (2-methoxyphenyl)phosphonate is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other phosphonates may not be as effective .
Propiedades
Número CAS |
15286-16-5 |
|---|---|
Fórmula molecular |
C9H13O4P |
Peso molecular |
216.17 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-2-methoxybenzene |
InChI |
InChI=1S/C9H13O4P/c1-11-8-6-4-5-7-9(8)14(10,12-2)13-3/h4-7H,1-3H3 |
Clave InChI |
WWXKFQJWHMHAIR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



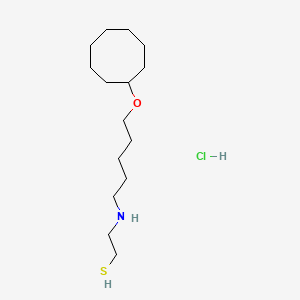
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)



